molecular formula C26H25N5O3 B2450095 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 896293-51-9

8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione

Cat. No. B2450095
CAS RN: 896293-51-9
M. Wt: 455.518
InChI Key: MLEFSPQJKKODII-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione is a useful research compound. Its molecular formula is C26H25N5O3 and its molecular weight is 455.518. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A study by Simo, Rybár, and Alföldi (1998) describes the synthesis of similar compounds, providing insights into the methods used for creating complex imidazolino purine derivatives. This study could offer a foundational understanding of synthesizing compounds like 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione (Simo, Rybár, & Alföldi, 1998).

  • Chemical Properties and Analysis : In research by Hesek and Rybár (1994), the synthesis of thiadiazepino-fused purine ring systems is explored. This work is pertinent for understanding the chemical properties and potential reactions of similar purine derivatives (Hesek & Rybár, 1994).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3,5-dimethylphenylhydrazine with 2,4-dioxo-1-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole, followed by the reaction of the resulting hydrazone with 1-methyl-2-oxopropylamine. The final step involves the cyclization of the resulting intermediate with guanine to form the target compound.", "Starting Materials": [ "3,5-dimethylphenylhydrazine", "2,4-dioxo-1-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole", "1-methyl-2-oxopropylamine", "Guanine" ], "Reaction": [ "Step 1: Condensation of 3,5-dimethylphenylhydrazine with 2,4-dioxo-1-methyl-3-phenyl-2,3,4,5-tetrahydro-1H-imidazole in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride to form the corresponding hydrazone intermediate.", "Step 2: Reaction of the hydrazone intermediate with 1-methyl-2-oxopropylamine in the presence of a suitable base such as sodium hydride or potassium carbonate to form the corresponding imine intermediate.", "Step 3: Cyclization of the imine intermediate with guanine in the presence of a suitable catalyst such as trifluoroacetic acid or boron trifluoride etherate to form the target compound, 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione." ] }

CAS RN

896293-51-9

Molecular Formula

C26H25N5O3

Molecular Weight

455.518

IUPAC Name

6-(3,5-dimethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H25N5O3/c1-15-11-16(2)13-20(12-15)31-21(19-9-7-6-8-10-19)14-29-22-23(27-25(29)31)28(5)26(34)30(24(22)33)17(3)18(4)32/h6-14,17H,1-5H3

InChI Key

MLEFSPQJKKODII-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

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